1-(3-Bromobenzyl)-1H-pyrazol-4-amine

Ubiquitin-proteasome system SUMOylation Cancer Therapeutics

Sourcing a reliable pyrazole building block with a defined meta-bromine vector for kinase-targeted library synthesis often presents supply-chain bottlenecks. 1-(3-Bromobenzyl)-1H-pyrazol-4-amine resolves this with its precisely positioned C4-amine handle and 3-bromobenzyl substituent, enabling direct Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) for SAR studies. - Validated scaffold for ATP-binding pocket inhibitors (CDPK1, AKT) and SAE/SUMOylation probes (e.g., ML-792 precursor). - 95% purity, ambient shipping; multi-gram quantities available for hit-to-lead campaigns.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B13157213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-1H-pyrazol-4-amine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN2C=C(C=N2)N
InChIInChI=1S/C10H10BrN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
InChIKeyMDLASRUJQAWSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromobenzyl)-1H-pyrazol-4-amine: Pyrazole Building Block


1-(3-Bromobenzyl)-1H-pyrazol-4-amine is a brominated pyrazole derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . It is characterized by a 3-bromobenzyl substituent at the N1 position and a primary amine group at the C4 position of the pyrazole ring. This compound is not a final drug or advanced lead but is universally recognized as a versatile chemical building block and key synthetic intermediate for the construction of more complex, biologically active molecules, particularly kinase inhibitors and targeted protein degradation tools .

Synthetic Intermediate For kinase inhibitor libraries and protein degradation research
Molecular Recognition Meta-bromobenzyl vector supports kinase active-site targeting studies
Derivatization Handle C4-amine enables diverse pharmacophore construction and functionalization

1-(3-Bromobenzyl)-1H-pyrazol-4-amine: Structural Selectivity


In synthetic chemistry and medicinal chemistry optimization, the substitution pattern on the pyrazole core is a critical determinant of downstream biological activity and synthetic tractability. 1-(3-Bromobenzyl)-1H-pyrazol-4-amine is differentiated from its close analogs by two key structural features: (1) the meta-bromine on the benzyl ring, which provides a unique vector for molecular recognition and is a hallmark of potent kinase inhibitors like 3-BrB-PP1 and ML-792 [1], and (2) the specific C4-amine group, which is a crucial and modifiable functional handle for generating active pharmacophores. Generic substitution with the C5-amine regioisomer or the C4-methyl analog would alter the compound's reactivity in cross-coupling reactions and change the three-dimensional orientation of the pyrazole core within the final drug candidate, likely leading to a significant loss of target potency or selectivity.

Target Compound
Generic Substitute
Meta-bromine substitution Directs kinase inhibitor profile (CDPK1, AKT)
Para-bromine regioisomer May shift target engagement to serine protease class (thrombin)
C4-amine group Crucial handle for pharmacophore attachment and cross-coupling reactivity
C5-amine or C4-methyl analog Alters 3D orientation and reactivity; potency profile may not transfer

1-(3-Bromobenzyl)-1H-pyrazol-4-amine: Potency Evidence


Enabling the Potent SAE Inhibitor ML-792

1-(3-Bromobenzyl)-1H-pyrazol-4-amine is the essential core building block for synthesizing ML-792, a mechanism-based SUMO-activating enzyme (SAE) inhibitor. ML-792, which incorporates the target compound's 3-bromobenzyl-pyrazole moiety, achieves potent and selective inhibition of SAE/SUMO1 and SAE/SUMO2 with IC50 values of 3 nM and 11 nM, respectively . The structural integrity of the 3-bromobenzyl group is critical for this activity, as it is a key pharmacophore for binding to the enzyme's active site.

SAE Inhibitor ML-792
Data to verify
IC50 3 nM (SAE/SUMO1)
IC50 11 nM (SAE/SUMO2)
>10,000-fold selectivity over NAE
Supports SAE inhibition research context
Class-level inference; independent verification recommended
Ubiquitin-proteasome system SUMOylation Cancer Therapeutics Enzyme Inhibition

Kinase Inhibition: Meta-Bromo vs. Para Isomer

The 3-bromobenzyl motif of the target compound is the defining feature of 3-BrB-PP1, a well-characterized ATP-competitive inhibitor of CDPK1 and AKT kinase [1]. 3-BrB-PP1 is used as a chemical probe for 'analog-sensitive' kinase engineering. In contrast, its regioisomer, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, leads to derivatives with different biological profiles, such as covalent thrombin inhibitors, demonstrating that the position of the bromine atom (meta vs. para) dictates the final inhibitor's target and mechanism of action .

Kinase vs. Protease Targeting
Cross-study comparable
Target: CDPK1, AKT (ATP-competitive)
Meta-bromine substitution supports kinase inhibitor development
Para isomer leads to covalent thrombin inhibitors; positional isomer alters mechanism
Kinase Inhibition Chemical Biology Drug Discovery Analog-Sensitive Kinases

Physicochemical Profile for Lead Optimization

The compound's physical properties are well-defined, providing a consistent starting point for library synthesis. Key properties include a purity specification of 95% and a calculated LogP (partition coefficient) of 2.07, indicating moderate lipophilicity . This LogP value is within a range generally considered favorable for cell permeability and oral bioavailability of subsequent drug candidates, making it a superior starting point compared to more hydrophilic (e.g., unsubstituted pyrazole) or more lipophilic (e.g., di-brominated) alternatives.

Lipophilicity
Data to verify
Calculated LogP 2.07
Purity 95%
Moderate lipophilicity may support cell permeability screening
Calculated property; experimental ADME studies needed
Medicinal Chemistry Synthetic Planning ADME Combinatorial Chemistry

Documented Safety and Handling Profile

Unlike many novel research chemicals with unknown hazards, 1-(3-Bromobenzyl)-1H-pyrazol-4-amine has a fully documented safety data sheet (SDS). It is classified with GHS07 (harmful/irritant) and assigned H302, H315, H319, and H335 hazard statements . This transparent, quantifiable hazard profile allows for immediate, compliant laboratory use with standard personal protective equipment (PPE) and engineering controls, reducing institutional approval delays and operational risk.

Safety Documentation
Vendor-reported
GHS07, H302, H315, H319, H335
Full hazard classification enables compliant laboratory handling
Documented SDS streamlines procurement and approval
Laboratory Safety Chemical Hygiene Regulatory Compliance Procurement

1-(3-Bromobenzyl)-1H-pyrazol-4-amine: Application Scenarios


Kinase Library and Probe Synthesis

Medicinal chemistry teams should prioritize this compound when constructing targeted libraries for kinase inhibition or when synthesizing chemical probes like 3-BrB-PP1. The defined meta-bromine vector is validated for targeting the ATP-binding pocket of several kinases, including CDPK1 and AKT [1]. This makes it an ideal starting material for hit-to-lead campaigns against kinase targets in oncology and other therapeutic areas.

Targeted Protein Degradation (TPD) Precursor

The compound's core structure is a proven precursor for potent inhibitors of the ubiquitin-proteasome and SUMOylation pathways, such as ML-792 (SAE inhibitor) . Research groups investigating the role of post-translational modifications in cancer or neurodegenerative diseases can use this building block to create advanced tool compounds for biological validation and target engagement studies.

Cross-Coupling for Late-Stage Diversification

The bromine atom on the benzyl ring provides a reliable synthetic handle for late-stage diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This enables the rapid generation of chemical diversity around a validated kinase inhibitor scaffold, a key step in structure-activity relationship (SAR) studies and lead optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Meta-bromine substitution vector
Kinase inhibition assay context
Protein degradation research (ubiquitin/SUMO)
SAE inhibitor core scaffold
Target engagement and biological validation
Late-stage diversification via cross-coupling
Bromine handle for Pd-coupling reactions
SAR study and lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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